1-(4-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
The synthesis of 1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE involves multiple steps, typically starting with the preparation of the pyrazolopyrimidine core. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions . The resulting pyrazolopyrimidine is then further functionalized through various chemical reactions to introduce the 4-methylphenyl and phenylpiperazine groups . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE undergoes several types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of key substrates involved in cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition of CDK2 makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE can be compared to other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
Thioglycoside derivatives: These compounds also exhibit significant anticancer activities but differ in their chemical structure and specific targets.
The uniqueness of 1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-PHENYLPIPERAZINE lies in its specific substitution pattern, which contributes to its high selectivity and potency as a CDK2 inhibitor .
Properties
Molecular Formula |
C22H22N6 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H22N6/c1-17-7-9-19(10-8-17)28-22-20(15-25-28)21(23-16-24-22)27-13-11-26(12-14-27)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
QFQARKGPCOJATL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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